Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-
Description
Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- is a halogenated aromatic compound featuring a benzene ring substituted with a 6-bromohexyloxy group at the 1-position and an iodine atom at the 4-position. This structure combines a long alkyl chain with bromine and iodine substituents, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions or polymer chemistry. The bromohexyloxy group provides a reactive site for nucleophilic substitutions, while the iodine atom facilitates transition-metal-catalyzed reactions (e.g., Suzuki or Ullmann couplings).
Properties
IUPAC Name |
1-(6-bromohexoxy)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrIO/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGPUWICHIIELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399671 | |
| Record name | Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303092-94-6 | |
| Record name | Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-bromo-6-hexanol.
Etherification: 1-bromo-6-hexanol is reacted with 4-iodophenol in the presence of a base such as potassium carbonate to form the ether linkage, resulting in Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale etherification reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzene ring and the alkyl chain.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium iodide in acetone can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes.
Scientific Research Applications
Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- involves its ability to undergo various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can participate in substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares key parameters of Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- with its closest analogs:
*Calculated based on substituent contributions.
Key Observations :
- Substituent Effects: The hexyloxy chain in the target compound increases molecular weight and lipophilicity compared to simpler bromo/iodo analogs (e.g., 1-bromo-4-iodobenzene) . This chain may enhance solubility in non-polar solvents but reduce reactivity due to steric hindrance.
- Halogen Positioning : The para-substituted iodine in the target compound and 1-bromo-4-iodobenzene contrasts with meta-substituted analogs (e.g., 1-bromo-3-iodobenzene) , which exhibit distinct electronic and steric profiles. Para-substituted derivatives typically show higher symmetry and stability in aromatic systems.
- Functional Group Diversity : Compared to 4-bromo-2-iodo-1-methoxybenzene , the target compound lacks an electron-donating methoxy group, which could alter its reactivity in electrophilic substitution or coupling reactions.
Biological Activity
Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- (CAS No. 303092-94-6) is an organic compound that belongs to the class of substituted phenols and is characterized by the presence of both bromine and iodine substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through a review of relevant studies, case reports, and biochemical analyses.
Chemical Structure and Properties
The molecular structure of Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- can be described as follows:
- Molecular Formula : C13H16BrI O
- Molecular Weight : 343.08 g/mol
- Chemical Structure : The compound consists of a benzene ring substituted with a bromohexyl ether and an iodo group at the para position.
Anticancer Properties
Research indicates that benzofuran derivatives, including compounds similar to Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-, exhibit significant anticancer activity. These compounds are known to inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : A study demonstrated that benzofuran derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway.
- Mechanism : The proposed mechanism involves the interaction with cellular signaling pathways that regulate apoptosis and cell survival .
Antimicrobial Activity
Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- has shown promise as an antimicrobial agent. Its efficacy against bacterial strains was evaluated in several studies:
- Study Findings : In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The anti-inflammatory properties of Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- have also been investigated. In models of inflammation, this compound demonstrated the ability to reduce pro-inflammatory cytokines:
- Research Evidence : A study reported that treatment with this compound led to a decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages .
The biological activity of Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- can be attributed to several mechanisms:
- Covalent Modification : The iodo and bromo groups can form covalent bonds with nucleophilic sites on proteins, leading to altered protein function.
- Enzyme Inhibition : This compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Gene Expression Modulation : It has been shown to affect the expression of genes associated with apoptosis and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
